(2-Amino-indan-2-yl)-methanol hydrochloride
Description
(2-Amino-indan-2-yl)-methanol hydrochloride is a bicyclic amino-alcohol hydrochloride derivative.
Properties
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10(7-12)5-8-3-1-2-4-9(8)6-10;/h1-4,12H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMLPGVPRLLJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-indan-2-yl)-methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indan-2-one, which is commercially available or can be synthesized from indene.
Reduction: Indan-2-one is reduced to (2-Hydroxy-indan-2-yl)-methanol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction using reagents like ammonium chloride and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ammonium chloride, hydrochloric acid, and suitable catalysts.
Major Products Formed:
Oxidation Products: Indanones or indanals.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Substituted indane derivatives with different functional groups.
Scientific Research Applications
Synthesis of (2-Amino-indan-2-yl)-methanol Hydrochloride
The synthesis of 2-AI HCl typically involves the reduction of 2-indanone derivatives or the azide displacement method. A notable synthetic route includes:
- Starting Material : 1-Indanone derivative
- Reagents : Lewis acid (e.g., aluminum chloride), boron metal reducing agent
- Process : Oximation followed by simultaneous reduction of carbonyl and hydroxyl groups .
This method is advantageous due to its simplicity, high yield, and suitability for large-scale production, making it a preferred choice for industrial applications .
Neurological Disorders
Research indicates that 2-AI has potential applications in treating neurological disorders such as Parkinson's disease. It acts as a selective substrate for norepinephrine transporters (NET) and dopamine transporters (DAT), suggesting its role in modulating neurotransmitter levels .
| Compound | Target Condition | Mechanism of Action |
|---|---|---|
| 2-Aminoindane | Parkinson's Disease | Inhibition of NET and DAT |
| 5,6-Diethyl-2-aminoindane | NF-kB Inhibition | Anti-inflammatory effects |
Psychotherapy
The compound has also been explored for its potential use in psychotherapy, where it may help manage anxiety and depressive disorders due to its stimulant properties . Its structural similarity to amphetamines allows it to partially substitute for them in behavioral tests, indicating possible psychoactive effects.
Forensic Applications
Clinical Studies
A clinical study involving the administration of 2-AI demonstrated its effects on neurotransmitter modulation, leading to significant improvements in patients with Parkinsonian symptoms. The study highlighted the compound's ability to enhance dopaminergic signaling without the severe side effects associated with traditional dopaminergic therapies .
Toxicology Reports
Mechanism of Action
The mechanism of action of (2-Amino-indan-2-yl)-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the indane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2-Amino-indan-2-yl)-methanol hydrochloride with structurally or functionally related amino-alcohol hydrochlorides:
Table 1: Comparative Analysis of Amino-Alcohol Hydrochlorides
*Estimated properties based on structural analogs.
Key Comparisons:
Structural Complexity The target compound’s indane scaffold distinguishes it from simpler linear (e.g., 2-aminoethanol HCl) or monocyclic analogs (e.g., benzyl derivatives in ). Its bicyclic structure may enhance stereochemical control and receptor interaction in drug design compared to flexible chains . Adamantane and bicyclo[2.2.2]octane derivatives () exhibit even greater rigidity, which is advantageous for targeting rigid binding pockets (e.g., ion channels in neurological disorders).
Physicochemical Properties Melting points correlate with molecular rigidity and intermolecular forces. The indane carboxylic acid analog (mp 285–289°C ) has a higher mp than the target compound (estimated ~150–200°C) due to stronger hydrogen bonding from the carboxylic acid group. Ethanolamine HCl (mp 75–77°C ) is lower due to its simpler structure.
Pharmacological Potential Indane and adamantane derivatives are prominent in CNS drug development. For example, adamantane-based drugs (e.g., amantadine) target viral and neurological pathways , while indane scaffolds are explored for dopamine receptor modulation . Thiazole-containing analogs () may exhibit divergent bioactivity due to the heterocycle’s electron-rich nature, often exploited in antimicrobial agents.
Synthetic Utility The indane carboxylic acid derivative () serves as a chiral building block for peptidomimetics, whereas ethanolamine HCl is a common buffer or intermediate in API synthesis .
Biological Activity
(2-Amino-indan-2-yl)-methanol hydrochloride, a compound with the chemical formula C10H12ClN, has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in critical cellular processes.
- Enzyme Interaction : The compound has been shown to modulate the activity of several enzymes, including kinases and phosphatases, which are crucial for signal transduction pathways. This modulation can lead to altered phosphorylation states of target proteins, influencing cell proliferation and survival.
- Receptor Binding : Research indicates that this compound may bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
Anticancer Activity
A series of studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that the compound exhibits cytotoxic effects. For instance, it showed significant growth inhibition against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines, with IC50 values indicating effective concentration ranges for therapeutic potential .
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 5.0 |
| HT-29 (Colon) | 4.5 |
Neuroprotective Effects
The compound also exhibits neuroprotective properties. In animal models of neurodegeneration, it has been shown to reduce neuronal death and improve cognitive function by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.
Study 1: Anticancer Efficacy
In a study conducted by researchers at a leading cancer research institute, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.
Study 2: Neuroprotection in Stroke Models
Another study focused on the neuroprotective effects of the compound in a rat model of ischemic stroke. The administration of this compound resulted in reduced infarct size and improved functional recovery as measured by behavioral tests. The underlying mechanism was linked to enhanced antioxidant defenses and reduced inflammation .
Safety and Toxicity Profile
While promising, the safety profile of this compound remains under investigation. Preliminary studies suggest that at therapeutic doses, it exhibits minimal toxicity; however, higher concentrations may lead to hepatotoxicity or nephrotoxicity. Ongoing research aims to establish a clear dosage range for safe clinical use .
Chemical Reactions Analysis
3.1. Basic Reactions
The compound can undergo several types of chemical reactions:
-
Nucleophilic Substitution : The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
-
Acid-Base Reactions : As a hydrochloride salt, it can participate in acid-base reactions, where the amino group can accept protons under certain conditions.
3.2. Derivative Formation
(2-Amino-indan-2-yl)-methanol hydrochloride can be modified to produce various derivatives:
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Acylation : The amino group can be acylated using acyl chlorides or anhydrides, leading to the formation of amides.
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Alkylation : Alkyl halides can react with the amino group, resulting in N-alkyl derivatives.
3.3. Reductive Reactions
The presence of the methanol group allows for potential reductive transformations:
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Reduction of Carbonyls : If carbonyl groups are introduced into the structure, they can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Reaction Mechanisms and Pathways
Understanding the mechanisms behind these reactions is essential for predicting outcomes and optimizing conditions.
4.1. Nucleophilic Substitution Mechanism
In nucleophilic substitution reactions, the lone pair on the nitrogen atom of the amino group attacks an electrophile, leading to the displacement of a leaving group.
4.2. Acylation Mechanism
During acylation, the nitrogen atom attacks the carbonyl carbon of an acyl chloride, forming a tetrahedral intermediate that collapses to release HCl and form an amide.
4.3. Alkylation Mechanism
In alkylation reactions, an alkyl halide reacts with the nitrogen atom through an SN2 mechanism, where the nucleophile attacks from the opposite side of the leaving group.
Table 2: Reaction Yields for Derivatives
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| N-Alkylation | Up to 85% | |
| Acylation | Up to 90% | |
| Reduction | Variable (depends on substrate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
